molecular formula C26H18Cl2N6O3 B292833 2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide

2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide

Numéro de catalogue: B292833
Poids moléculaire: 533.4 g/mol
Clé InChI: XXCJBEZOOJPLCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antihyperglycemic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide involves multiple steps. One common method starts with the reaction of pyridazine ester with hydrazine hydrate to form 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1(6H)-yl) acetohydrazide. This intermediate is then coupled with substituted aldehydes in ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and pyridazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with molecular targets such as the DPP-4 enzyme. By inhibiting DPP-4, the compound can increase the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Similar to sitagliptin, it also inhibits DPP-4 and is used for managing blood sugar levels in diabetic patients.

Uniqueness

2-(2-(5-Cyano-6-oxo-3,4-diphenylpyridazin-1(6H)-yl)acetyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is unique due to its specific structural features, which may confer distinct binding affinities and inhibitory activities compared to other DPP-4 inhibitors. Its potential for lower toxicity and higher bioavailability also makes it a promising candidate for further research .

Propriétés

Formule moléculaire

C26H18Cl2N6O3

Poids moléculaire

533.4 g/mol

Nom IUPAC

1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C26H18Cl2N6O3/c27-20-12-11-18(13-21(20)28)30-26(37)32-31-22(35)15-34-25(36)19(14-29)23(16-7-3-1-4-8-16)24(33-34)17-9-5-2-6-10-17/h1-13H,15H2,(H,31,35)(H2,30,32,37)

Clé InChI

XXCJBEZOOJPLCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N

SMILES canonique

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.